molecular formula C7H6ClFO2S B13631148 2-Chloro-3-methylbenzenesulfonyl fluoride CAS No. 30885-55-3

2-Chloro-3-methylbenzenesulfonyl fluoride

Cat. No.: B13631148
CAS No.: 30885-55-3
M. Wt: 208.64 g/mol
InChI Key: SMDVXIHWBZHFLR-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO2S. It belongs to the class of sulfonyl fluorides, which are known for their stability and reactivity. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methylbenzenesulfonyl fluoride can be achieved through several methods. One common method involves the reaction of 2-chloro-3-methylbenzenesulfonyl chloride with a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in the presence of a suitable solvent like acetonitrile . The reaction typically proceeds under mild conditions and yields the desired sulfonyl fluoride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient processes. One such method includes the use of sulfuryl fluoride (SO2F2) gas as an electrophilic fluorinating agent. This method allows for the direct fluorination of sulfonyl chlorides to produce sulfonyl fluorides in high yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-3-methylbenzenesulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbenzenesulfonyl fluoride involves its reactivity as an electrophilic sulfonyl fluoride. The compound can form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and cysteine. This covalent modification can inhibit enzyme activity by blocking the active site or altering the protein’s conformation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzenesulfonyl Fluoride
  • 3-Methylbenzenesulfonyl Fluoride
  • 4-Chloro-3-methylbenzenesulfonyl Fluoride

Uniqueness

2-Chloro-3-methylbenzenesulfonyl fluoride is unique due to the presence of both a chloro and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions. Compared to its analogs, it may exhibit different steric and electronic effects, making it a valuable tool in synthetic chemistry and biological studies .

Properties

CAS No.

30885-55-3

Molecular Formula

C7H6ClFO2S

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-3-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(7(5)8)12(9,10)11/h2-4H,1H3

InChI Key

SMDVXIHWBZHFLR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)S(=O)(=O)F)Cl

Origin of Product

United States

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